4-Chloro-2-methylquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAZMOAXEMIBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382906 | |

| Record name | 4-chloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6484-24-8 | |

| Record name | 4-chloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-2-methylquinazoline: Properties, Synthesis, and Applications in Drug Discovery

Abstract

4-Chloro-2-methylquinazoline is a pivotal heterocyclic intermediate, serving as a cornerstone in the synthesis of a multitude of biologically active compounds. Its structure, featuring a reactive chloro group at the 4-position of the quinazoline scaffold, makes it an exceptionally versatile building block for drug discovery and development. The quinazoline core is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1][2][3] This guide provides an in-depth analysis of the chemical properties, structure, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and expert insights into its application, particularly in the synthesis of kinase inhibitors for oncology.

Core Chemical and Physical Properties

The utility of this compound in synthetic chemistry is dictated by its distinct structural and physicochemical properties. Understanding these characteristics is essential for its effective handling, reaction design, and purification.

Structural and Chemical Identity

The molecule consists of a pyrimidine ring fused to a benzene ring, with a methyl group at the 2-position and a chlorine atom at the 4-position. This arrangement is key to its reactivity.

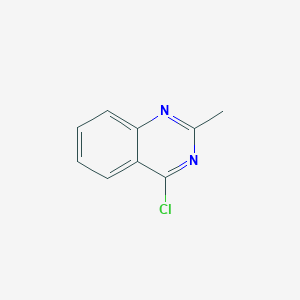

Caption: Structure of this compound.

Table 1: Chemical Identity of this compound

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 6484-24-8 | |

| Molecular Formula | C₉H₇ClN₂ | [4] |

| Molecular Weight | 178.62 g/mol | [4] |

| SMILES | Cc1nc(Cl)c2ccccc2n1 |

| InChI Key | HAAZMOAXEMIBAJ-UHFFFAOYSA-N | |

Physicochemical Data

The physical properties of the compound are crucial for designing experimental conditions, including solvent selection and purification methods.

Table 2: Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | Solid |

| Storage | Store at -20°C, sealed, away from moisture |[4] |

Note: Detailed data on melting point and solubility in various organic solvents are not consistently reported across public databases and should be determined empirically for specific lots.

Spectroscopic Characterization

Structural confirmation is typically achieved through a combination of NMR, IR, and Mass Spectrometry.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons (a singlet around 2.5-2.8 ppm) and distinct aromatic protons in the 7.5-8.5 ppm range.

-

¹³C NMR: The carbon spectrum will display a signal for the methyl carbon and distinct signals for the nine carbons of the quinazoline core.

-

IR Spectroscopy: Characteristic peaks would include C=N and C=C stretching vibrations within the heterocyclic and aromatic systems.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 178, along with a characteristic M+2 peak at m/z 180 with an intensity of approximately one-third of the M+ peak, confirming the presence of a single chlorine atom.

Authoritative spectral data can be found in specialized databases such as ChemicalBook for reference.[5]

Synthesis and Manufacturing

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its corresponding quinazolinone precursor. This transformation is a critical step in making the versatile C4 position available for further functionalization.

Synthetic Workflow

The process begins with the readily available 2-methyl-4(3H)-quinazolinone, which is treated with a potent chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the desired product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Chlorination of 2-Methyl-4(3H)-quinazolinone

This protocol is adapted from general procedures for the chlorination of quinazolinones.[6]

Materials:

-

2-Methyl-4(3H)-quinazolinone

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as catalyst)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-methyl-4(3H)-quinazolinone (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents). A catalytic amount of N,N-dimethylaniline (0.1 equivalents) can be added to facilitate the reaction.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). This step is critical and must be performed in a well-ventilated fume hood.

-

Work-up: Cautiously quench the reaction residue by slowly adding it to crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃. The product may precipitate as a solid.

-

Neutralization and Extraction: Neutralize the acidic aqueous slurry by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8. Extract the aqueous layer three times with dichloromethane (DCM).

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product.

Expertise & Causality:

-

Choice of Reagent: POCl₃ is a powerful chlorinating and dehydrating agent, ideal for converting the keto-enol tautomer of the quinazolinone into the chloro derivative.

-

Catalyst: N,N-Dimethylaniline acts as a base to activate the POCl₃, forming a more reactive Vilsmeier-Haack type reagent, which accelerates the chlorination.

-

Quenching on Ice: This is a highly exothermic process. Adding the reaction mixture to ice helps to control the temperature and safely hydrolyze the highly reactive excess POCl₃.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound is dominated by the reactivity of its C4-chloro substituent, which readily participates in nucleophilic aromatic substitution (SNAr) reactions.

The Nucleophilic Aromatic Substitution (SNAr) Reaction

The chlorine atom at the 4-position is an excellent leaving group, and the electron-withdrawing nitrogen atoms within the quinazoline ring activate this position for nucleophilic attack. DFT calculations have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack compared to other positions.[1] This regioselectivity is the cornerstone of its utility.[1]

Caption: General mechanism for the SNAr reaction at the C4 position.

Keystone Intermediate for Kinase Inhibitors

This SNAr reactivity is extensively exploited to synthesize 4-anilinoquinazoline derivatives, a class of compounds renowned for their activity as tyrosine kinase inhibitors (TKIs).[6][7] By reacting this compound with a diverse array of substituted anilines, chemists can generate large libraries of compounds for screening against cancer targets like the Epidermal Growth Factor Receptor (EGFR).[2][6]

Table 3: FDA-Approved Kinase Inhibitors with a 4-Anilinoquinazoline Scaffold

| Drug Name | Primary Target | Therapeutic Use |

|---|---|---|

| Gefitinib | EGFR | Non-Small Cell Lung Cancer |

| Erlotinib | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer |

| Lapatinib | EGFR, HER2 | HER2-Positive Breast Cancer |

(Note: These drugs are derivatives of the general 4-anilinoquinazoline scaffold, for which 4-chloroquinazolines are the key precursors.)[6][8]

Representative Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol describes a typical SNAr reaction with an aniline nucleophile.[1][6]

Materials:

-

This compound (1 equivalent)

-

Substituted aniline (e.g., 3-ethynyl-aniline) (1.1 equivalents)

-

Isopropanol or Dioxane

-

Diisopropylethylamine (DIPEA) (optional, if aniline salt is used)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Dissolution: Dissolve this compound and the selected aniline in isopropanol (or another suitable high-boiling solvent like dioxane) in a round-bottom flask.

-

Reaction: Heat the mixture to reflux (80-90 °C) for 4-12 hours. The reaction progress can be monitored by TLC. The product, often a hydrochloride salt, may precipitate from the solution upon formation.

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. Wash the solid with cold isopropanol and then diethyl ether to remove impurities.

-

Purification: If necessary, the product can be further purified. This can involve neutralizing the salt with a base (e.g., NaHCO₃), extracting with an organic solvent, and performing column chromatography, or by direct recrystallization of the salt.

Trustworthiness & Experimental Choices:

-

Solvent: Isopropanol is a common choice as it is polar enough to dissolve the reactants and has a suitable boiling point for the reaction to proceed at a reasonable rate.

-

Base: A non-nucleophilic base like DIPEA is sometimes added if the aniline is used as its hydrochloride salt, to liberate the free amine for the reaction.[1] For many free anilines, no external base is required.

-

Microwave Irradiation: To accelerate this reaction, microwave-mediated synthesis is often employed, significantly reducing reaction times from hours to minutes.[6]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

Table 4: Hazard and Precautionary Summary

| Category | Information | Reference |

|---|---|---|

| Acute Effects | May be harmful if swallowed. Causes skin and eye irritation. | [9] |

| Personal Protection | Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. | [9] |

| Fire Hazards | Emits toxic fumes (CO, CO₂, NOx, HCl) under fire conditions. Use dry chemical, CO₂, or alcohol-resistant foam. | [9] |

| Incompatibilities | Strong oxidizing agents. |[9] |

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C) is recommended to prevent hydrolysis.[4][10]

Conclusion

This compound stands out as a high-value intermediate in synthetic and medicinal chemistry. Its straightforward synthesis and, most importantly, the predictable and efficient reactivity of its C4-chloro group via nucleophilic aromatic substitution make it an indispensable tool. For drug development professionals, this compound provides a reliable and versatile entry point into the synthesis of 4-anilinoquinazoline libraries, a scaffold that continues to yield clinically significant therapeutics, particularly in the field of oncology. A thorough understanding of its properties, synthesis, and reactivity is paramount to leveraging its full potential in the discovery of novel medicines.

References

- Google Patents.

-

Lima, L. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

-

Sánchez, M., et al. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

- Google Patents.

-

ResearchGate. Scheme 11 Synthesis of 2,4-dichloroquinazoline. [Link]

-

Wang, Y., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. [Link]

-

PubChem. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973. [Link]

-

Barancelli, D. A., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

-

Wang, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. [Link]

-

PubChem. 2-(Chloromethyl)-4-methylquinazoline | C10H9ClN2 | CID 241518. [Link]

-

El-Gendy, Z. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

-

Yoneda, F., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Journal of Heterocyclic Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. [Link]

-

International Journal of Research in Engineering and Science. (2021). A Short Review on Quinazoline Heterocycle. Volume 10, Issue 5. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. ijirset.com [ijirset.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound(6484-24-8) 1H NMR [m.chemicalbook.com]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Chloroquinazoline - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-2-methylquinazoline from o-Aminoacetophenone

Abstract

4-Chloro-2-methylquinazoline serves as a pivotal cornerstone in contemporary medicinal chemistry, acting as a versatile scaffold for the development of a wide array of therapeutic agents, most notably kinase inhibitors for oncology.[1][2] Its strategic importance lies in the reactivity of the 4-chloro substituent, which is amenable to nucleophilic aromatic substitution, allowing for the facile introduction of diverse functional groups to generate extensive chemical libraries.[2][3] This guide provides a comprehensive, in-depth technical overview for the synthesis of this compound, commencing from the readily available precursor, o-aminoacetophenone. We will dissect the strategic considerations, reaction mechanisms, and provide a field-proven, step-by-step experimental protocol designed for researchers, scientists, and professionals in drug development.

Strategic Overview of the Synthetic Pathway

The transformation of o-aminoacetophenone into this compound is most effectively executed via a robust two-step sequence. This strategy prioritizes the formation of a stable quinazolinone intermediate, which is subsequently chlorinated to yield the target compound.

-

Step 1: Cyclocondensation. o-Aminoacetophenone is reacted with a suitable C1-N1 source, such as formamide, under thermal conditions to construct the pyrimidine ring, yielding the stable intermediate, 2-methylquinazolin-4(3H)-one.

-

Step 2: Aromatic Chlorination. The lactam functionality of 2-methylquinazolin-4(3H)-one is converted into the corresponding chloride using a potent chlorinating agent like phosphorus oxychloride (POCl₃), affording the final product, this compound.

The overall synthetic logic is depicted in the workflow below.

Caption: High-level overview of the two-step synthesis.

Step 1: Synthesis of 2-Methylquinazolin-4(3H)-one

Mechanistic Principle

This initial step involves the cyclocondensation of o-aminoacetophenone with formamide. The reaction, an adaptation of the Niementowski quinazolinone synthesis, leverages formamide as a source for both the N1 nitrogen and the C4 carbon of the quinazoline core.[4] The reaction proceeds via an initial formation of an N-formyl intermediate, followed by intramolecular condensation between the formyl group and the methyl ketone. A subsequent cyclization with the amino group and tautomerization yields the stable 2-methylquinazolin-4(3H)-one. The high temperature is critical to overcome the activation energy for the cyclization and dehydration steps.

Detailed Experimental Protocol

Table 1: Reagents and Materials for Step 1

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| o-Aminoacetophenone | 135.17 | 13.52 g | 100 | Starting material |

| Formamide | 45.04 | 100 mL | ~2200 | Reagent and solvent |

| Round-bottom flask | 250 mL | 1 | - | Equipped with reflux condenser |

| Heating mantle & magnetic stirrer | - | 1 set | - | For heating and agitation |

| Ethanol | 46.07 | As needed | - | For recrystallization |

| Buchner funnel & filter paper | - | 1 set | - | For product isolation |

Procedure:

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: Charge the flask with o-aminoacetophenone (13.52 g, 100 mmol) and formamide (100 mL).

-

Thermal Cyclization: Heat the stirred mixture to 180-190 °C using a heating mantle. Maintain this temperature for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3).

-

Reaction Quench & Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate should form. Pour the cooled reaction mixture into 200 mL of cold water and stir for 30 minutes to fully precipitate the product.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual formamide.

-

Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 2-methylquinazolin-4(3H)-one as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Step 2: Chlorination to this compound

Mechanistic Principle

The conversion of the 2-methylquinazolin-4(3H)-one intermediate to this compound is a classic chlorination reaction. The quinazolinone exists in tautomeric equilibrium with its enol form, 4-hydroxy-2-methylquinazoline. Phosphorus oxychloride (POCl₃) acts as both a Lewis acid and a chloride source. It activates the hydroxyl group (or the carbonyl oxygen of the lactam tautomer), making it a good leaving group. A subsequent nucleophilic attack by a chloride ion, followed by elimination and rearomatization, yields the desired this compound.[5]

Detailed Experimental Protocol

Table 2: Reagents and Materials for Step 2

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Methylquinazolin-4(3H)-one | 160.17 | 8.01 g | 50 | Product from Step 1 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 50 mL | ~540 | Reagent and solvent; Highly Corrosive |

| Round-bottom flask | 100 mL | 1 | - | Equipped with reflux condenser |

| Ice bath | - | 1 | - | For workup |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | ~500 mL | - | For neutralization |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Extraction solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent |

| Rotary evaporator | - | 1 | - | For solvent removal |

Procedure:

-

Safety First: Conduct this procedure in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. POCl₃ is highly corrosive and reacts violently with water.

-

Reaction Setup: To a dry 100 mL round-bottom flask, add 2-methylquinazolin-4(3H)-one (8.01 g, 50 mmol). Carefully add phosphorus oxychloride (50 mL) in the fume hood.

-

Chlorination: Attach a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 105 °C) with stirring. Maintain the reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup - Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto 400 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas; ensure adequate ventilation.

-

Neutralization & Precipitation: Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 8. The product will precipitate as a solid. Stir for 30 minutes.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 70 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or isopropanol.

Integrated Experimental Workflow

The following diagram provides a comprehensive visualization of the entire laboratory workflow, from reaction setup to final product purification.

Caption: Detailed laboratory workflow for the two-step synthesis.

Product Characterization

Verifying the identity and purity of the final product is a critical step. The following data are consistent with the structure of this compound.

Table 3: Expected Analytical Data for this compound

| Analysis Method | Expected Result |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| Melting Point | ~95-98 °C (Varies with purity) |

| ¹H NMR (CDCl₃) | δ ~8.2 (d, 1H), 8.0 (d, 1H), 7.9 (t, 1H), 7.7 (t, 1H), 2.9 (s, 3H) ppm. |

| MS (ESI+) | m/z = 179.0 [M+H]⁺ |

Conclusion

This guide outlines a reliable and reproducible two-step synthesis of this compound from o-aminoacetophenone. By first forming the stable 2-methylquinazolin-4(3H)-one intermediate followed by a robust chlorination with phosphorus oxychloride, researchers can access this high-value building block in significant quantities. The protocols have been presented with an emphasis on mechanistic understanding, operational safety, and practical execution. The versatility of the this compound scaffold ensures its continued relevance in the discovery and development of novel small-molecule therapeutics.[3][6]

References

-

Jubb, A. M., et al. (2012). Facile Synthesis of 12‐Ketoquino[2,1‐b]quinazolines via the Vilsmeier–Haack Reaction. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Al-dujaili, L. H., et al. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

-

Husain, A., et al. (2012). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry. Available at: [Link]

-

Mphahlele, M. J., et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. Available at: [Link]

-

Tekale, A. S. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]

-

Tekale, A. S. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]

-

Smail, H. I., et al. (2020). A facile synthesis of quinazolinone derivatives through Vilsmeier intermediate. International Journal of Research in Pharmaceutical Sciences. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Available at: [Link]

-

Nishimura, R. H. V., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate compounds. Available at: [Link]

-

International Journal of Research in Engineering and Science. (2021). A Short Review on Quinazoline Heterocycle. Available at: [Link]

Sources

- 1. Buy 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline (EVT-1792945) | 885277-69-0 [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijirset.com [ijirset.com]

An In-depth Technical Guide to 4-Chloro-2-methylquinazoline: Synthesis, Properties, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-Chloro-2-methylquinazoline, a pivotal heterocyclic compound in modern drug discovery and organic synthesis. We will delve into its fundamental chemical and physical properties, explore validated synthetic protocols, and discuss its significant role as a versatile building block in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a deep, practical understanding of this important molecule.

Core Compound Identification and Properties

This compound is a substituted quinazoline derivative characterized by a chlorine atom at the 4-position and a methyl group at the 2-position. This specific substitution pattern imparts unique reactivity, making it a valuable intermediate in synthetic chemistry.

Chemical Identity

Physicochemical Data

The physicochemical properties of this compound are critical for its handling, reaction setup, and integration into drug development workflows. The data presented below has been aggregated from verified chemical databases.

| Property | Value | Source(s) |

| Molecular Weight | 178.62 g/mol | [1][3] |

| Appearance | Solid | |

| Melting Point | 86-88 °C | [4] |

| Boiling Point | 211.2°C at 760 mmHg | [4] |

| Density | 1.3±0.1 g/cm³ | [4] |

| Topological Polar Surface Area (TPSA) | 25.8 Ų | [1][3] |

| LogP | 2.59 - 3.2 | [1][4] |

These parameters, particularly the LogP value, suggest a compound with moderate lipophilicity, a key characteristic influencing pharmacokinetic properties in drug candidates. The defined melting point indicates a stable, crystalline solid under standard conditions.[4]

Synthesis and Reaction Mechanism

The most common and efficient synthesis of this compound involves the chlorination of its precursor, 2-methylquinazolin-4(3H)-one. This transformation is a cornerstone reaction for accessing the reactive 4-chloro derivative.

Synthetic Workflow Overview

The synthesis is a two-step process starting from commercially available 2-methylquinazolin-4(3H)-one. The key transformation is the conversion of the keto-group at the 4-position into a chloro-group using a potent chlorinating agent.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where the progress and success of the reaction can be monitored and confirmed through standard analytical techniques.

Materials:

-

2-Methylquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

N,N-diethylaniline

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methylquinazolin-4(3H)-one (e.g., 5 g, 31.2 mmol) in phosphorus oxychloride (POCl₃, e.g., 100 mL).[4] An alternative setup involves dissolving 2-methylquinazolin-4(3H)-one (20.50 mmol) in toluene (55 mL) and adding N,N-diethylaniline (30.74 mmol).[4]

-

Expert Insight: The use of POCl₃ is a classic and robust method for converting cyclic amides (lactams) to their corresponding chloro-derivatives. N,N-diethylaniline acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[4] Toluene serves as a high-boiling solvent.

-

-

Chlorination: Heat the stirred suspension to 120°C for 3 hours.[4] The reaction mixture should become a clear solution as the starting material is consumed.

-

Trustworthiness: The reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. This provides a critical checkpoint before proceeding to the work-up phase.

-

-

Work-up and Isolation: a. After cooling the reaction mixture, carefully remove the excess POCl₃ under reduced pressure (vacuum).[4] b. To the residue, cautiously add crushed ice followed by a saturated solution of NaHCO₃ until the solution is neutralized. This step quenches any remaining POCl₃ and neutralizes the acidic environment. c. Extract the aqueous mixture with ethyl acetate (e.g., 2 x 200 mL).[4] The organic layers contain the desired product. d. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography to achieve high purity (≥95%).

Applications in Drug Discovery and Organic Synthesis

The strategic importance of this compound lies in the reactivity of the C4-chloro substituent. This chlorine atom is an excellent leaving group, making it susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of various functional groups, which is a key strategy in medicinal chemistry for modulating the biological activity of a lead compound.

Role as a Synthetic Intermediate

The C4 position is a primary site for modification. Nucleophiles such as amines, alcohols, and thiols can readily displace the chloride, leading to a diverse library of 4-substituted-2-methylquinazolines. This versatility has established this compound as a preferred building block for synthesizing compounds targeting a range of biological targets.

Caption: Nucleophilic substitution reactions of this compound.

Precursor to Bioactive Molecules

Derivatives of this compound are integral to the structure of numerous compounds with significant pharmacological activities, including but not limited to:

-

Kinase Inhibitors: The quinazoline scaffold is a well-known "privileged structure" in the design of ATP-competitive kinase inhibitors for cancer therapy.

-

Antihypertensive Agents: Certain quinazoline derivatives have demonstrated efficacy as alpha-1 adrenergic receptor blockers.

-

Antimicrobial and Antiviral Compounds: The versatile scaffold has been explored for the development of new agents to combat infectious diseases.

The ability to readily diversify the molecule at the C4 position allows for systematic Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of drug candidates.

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound, with its well-defined properties and straightforward synthesis, is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its strategic value is rooted in the predictable reactivity of its C4-chloro group, which provides a reliable entry point for molecular diversification. For research teams engaged in the synthesis of novel heterocyclic compounds, a thorough understanding of this molecule's chemistry is essential for accelerating the discovery of next-generation therapeutics.

References

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-methylquinazoline

Introduction: The Significance of 4-Chloro-2-methylquinazoline in Modern Drug Discovery

This compound stands as a pivotal scaffold in medicinal chemistry and drug development. As a derivative of quinazoline, a bicyclic aromatic heterocycle, it serves as a versatile intermediate in the synthesis of a wide array of biologically active compounds. The strategic placement of a chloro group at the 4-position and a methyl group at the 2-position imparts specific reactivity and conformational properties, making it a valuable building block for targeted therapeutics. Notably, the quinazoline core is a recognized "privileged structure," frequently found in molecules designed to interact with various biological targets, including kinases, which are crucial in cancer and inflammation pathways. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in the design and synthesis of novel drug candidates.

This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. The interpretation of this data is crucial for confirming the identity, purity, and structure of the molecule, ensuring the integrity of subsequent synthetic transformations and the reliability of biological screening results.

Molecular Structure and Isomeric Considerations

Before delving into the spectroscopic data, it is essential to visualize the molecular structure of this compound. The numbering of the quinazoline ring system is critical for the correct assignment of spectroscopic signals.

Figure 1: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides key information about the number and types of hydrogen atoms present in the molecule.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (to achieve a good signal-to-noise ratio).

-

Relaxation delay: 1-2 seconds.

-

Pulse width: 30-45 degrees.

-

Spectral width: -2 to 12 ppm.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).

Data Summary and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.21-8.25 | m | 1H | H-5 or H-8 |

| 7.89-7.99 | m | 2H | H-6, H-7 |

| 7.66 | ddd (J=8.7, 6.6, 1.8 Hz) | 1H | H-5 or H-8 |

| 2.87 | s | 3H | -CH₃ |

Table 1: ¹H NMR data for this compound in CDCl₃.[1]

In-depth Analysis:

-

Aromatic Region (δ 7.6-8.3 ppm): The four protons on the benzene ring of the quinazoline core give rise to a complex multiplet pattern. The downfield chemical shifts are indicative of their attachment to an electron-deficient aromatic system. The proton at the 5-position is expected to be the most deshielded due to the anisotropic effect of the adjacent nitrogen atom (N-1) and the chloro-substituted pyrimidine ring. The exact assignment of H-5, H-6, H-7, and H-8 would require two-dimensional NMR experiments such as COSY and NOESY. The provided data shows a multiplet for one proton at δ 8.21-8.25, a multiplet for two protons at δ 7.89-7.99, and a doublet of doublets of doublets for one proton at δ 7.66.[1] This complex splitting pattern arises from the coupling between the adjacent aromatic protons.

-

Aliphatic Region (δ 2.87 ppm): The sharp singlet at δ 2.87 ppm integrates to three protons and is characteristic of the methyl group at the 2-position.[1] The singlet nature of this peak indicates that there are no adjacent protons to couple with. Its chemical shift is influenced by the adjacent nitrogen atoms in the pyrimidine ring.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C-2 | Carbon attached to two nitrogen atoms. |

| ~160 | C-4 | Carbon attached to a nitrogen and a chlorine atom. |

| ~150 | C-8a | Carbon at the ring junction, adjacent to N-1. |

| ~134 | C-7 | Aromatic CH carbon. |

| ~129 | C-5 | Aromatic CH carbon. |

| ~128 | C-6 | Aromatic CH carbon. |

| ~125 | C-4a | Carbon at the ring junction. |

| ~122 | C-8 | Aromatic CH carbon. |

| ~25 | -CH₃ | Methyl carbon. |

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Causality behind Predicted Shifts:

-

Quaternary Carbons: The carbons at positions 2, 4, 4a, and 8a are quaternary and their chemical shifts are highly influenced by the electronegativity of the attached atoms. C-2, being bonded to two nitrogen atoms, is expected to be significantly downfield. C-4, bonded to both nitrogen and the electronegative chlorine, will also be strongly deshielded. The bridgehead carbons, C-4a and C-8a, will appear at distinct chemical shifts due to their different electronic environments.

-

Aromatic CH Carbons: The chemical shifts of the aromatic protons (C-5, C-6, C-7, and C-8) are expected in the typical aromatic region of δ 120-140 ppm. Their precise shifts are influenced by the overall electron distribution in the bicyclic system.

-

Aliphatic Carbon: The methyl carbon will appear in the aliphatic region, typically below 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using either a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Number of scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted IR Data and Interpretation

While specific experimental IR data for this compound is not available from the searches, the expected characteristic absorption bands can be predicted based on its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretching | Aromatic C-H |

| ~2950-3000 | C-H stretching | Methyl C-H |

| ~1610-1630 | C=N stretching | Quinazoline ring |

| ~1500-1580 | C=C stretching | Aromatic ring |

| ~1000-1100 | C-Cl stretching | Aryl chloride |

| ~750-850 | C-H bending (out-of-plane) | Aromatic C-H |

Table 3: Predicted characteristic IR absorption bands for this compound.

In-depth Analysis:

-

Aromatic and Aliphatic C-H Stretching: The region above 3000 cm⁻¹ will show weak to medium bands corresponding to the stretching vibrations of the aromatic C-H bonds. Just below 3000 cm⁻¹, the stretching vibrations of the methyl C-H bonds will be observed.

-

Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the quinazoline ring system are expected in the 1500-1630 cm⁻¹ region. These are often strong and sharp absorptions.

-

C-Cl Stretching: The carbon-chlorine stretching vibration for an aryl chloride typically appears in the fingerprint region, between 1000 and 1100 cm⁻¹.

-

Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 750-850 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Technique: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like this compound. Electrospray Ionization (ESI) is another option, particularly for LC-MS.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their m/z ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₉H₇ClN₂) is 178.62 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak. Chlorine has two major isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion will appear as two peaks: M⁺ at m/z 178 and M+2⁺ at m/z 180, with a relative intensity ratio of approximately 3:1.

Predicted Fragmentation Pathway:

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

In-depth Analysis:

-

Molecular Ion Peak (M⁺): The most important peak in the EI mass spectrum is the molecular ion peak, which confirms the molecular weight of the compound. The presence of the M+2 peak in a ~3:1 ratio with the M⁺ peak is a definitive indicator of a single chlorine atom in the molecule.

-

Major Fragments:

-

Loss of a Chlorine Radical: A common fragmentation pathway for chloro-containing compounds is the loss of a chlorine radical (Cl•) to give a fragment at [M - 35]⁺ and [M - 37]⁺. This would result in a peak at m/z 143.

-

Loss of a Methyl Radical: The loss of the methyl radical (CH₃•) would lead to a fragment ion at m/z 163/165.

-

Loss of HCN: Heterocyclic aromatic compounds often undergo fragmentation by losing small, stable neutral molecules. The loss of hydrogen cyanide (HCN) from the quinazoline ring is a plausible fragmentation pathway, which would result in a fragment at m/z 151/153.

-

Synthesis and Self-Validating Protocols

The reliable spectroscopic analysis of this compound is predicated on the synthesis of a pure sample. A common synthetic route involves the chlorination of 2-methylquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of this compound [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methyl-4(3H)-quinazolinone (1 equivalent) in phosphorus oxychloride (POCl₃, used as both reagent and solvent).

-

Reaction Conditions: Heat the stirred suspension at reflux (approximately 105-110 °C) for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Purification: To the residue, add crushed ice and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous mixture with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Trustworthiness through Self-Validation:

The purity of the synthesized compound, and thus the validity of the spectroscopic data, is ensured by this multi-step purification process. The final confirmation of the structure and purity is achieved when the data from all three spectroscopic techniques (NMR, IR, and MS) are in complete agreement with the expected structure.

Conclusion

References

-

de Oliveira, B. R.; de Oliveira, K. T.; Rego, M. J. B.; da Silva, A. C. G.; Daniel, J. F. S.; de Faria, A. R.; de Oliveira, H. C. B.; Paniago, R. M. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein J. Org. Chem.2021, 17, 2968–2979. [Link]

Sources

The Rising Therapeutic Potential of 4-Chloro-2-methylquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its broad spectrum of biological activities. Within this diverse family, derivatives of 4-chloro-2-methylquinazoline have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. The strategic placement of a reactive chlorine atom at the 4-position facilitates a wide range of chemical modifications, allowing for the synthesis of extensive libraries of derivatives. This, combined with the influence of the 2-methyl group, has led to the discovery of potent anticancer and antimicrobial agents. This in-depth technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a primary focus on their anticancer and antimicrobial properties. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Strategic Importance of the this compound Core

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a recurring motif in numerous clinically approved drugs and bioactive molecules.[1] The this compound scaffold offers a unique combination of features that make it an attractive starting point for drug discovery programs. The chlorine atom at the 4-position is a key reactive handle, susceptible to nucleophilic substitution, most commonly with amines, to generate a diverse array of 4-anilinoquinazoline derivatives.[2] This synthetic tractability allows for the systematic exploration of the chemical space around the quinazoline core to optimize biological activity. The 2-methyl group, while seemingly simple, can influence the molecule's conformation and interaction with biological targets, contributing to potency and selectivity.[3]

This guide will explore the two primary areas where this compound derivatives have shown significant promise: oncology, particularly as inhibitors of key signaling pathways, and infectious diseases, as novel antimicrobial agents.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have demonstrated potent antiproliferative activity against a range of cancer cell lines. A primary mechanism underlying this activity is the inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition: A Dominant Mechanism of Action

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, through overexpression or mutation, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] 4-Anilinoquinazoline derivatives, readily synthesized from this compound, have been extensively investigated as EGFR inhibitors.[5] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the downstream signaling cascade that drives tumor growth.[6]

The general structure of these inhibitors involves the 4-anilino moiety inserting into the ATP-binding pocket of the EGFR kinase domain. The quinazoline nitrogen atoms form crucial hydrogen bonds with key amino acid residues, while the aniline portion can be modified to enhance potency and selectivity.

Signaling Pathway: EGFR Inhibition by 4-Anilinoquinazoline Derivatives

Caption: EGFR signaling cascade and its inhibition by 4-anilinoquinazoline derivatives.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines and specific kinases. The following table summarizes the reported IC₅₀ values for representative 4-anilinoquinazoline derivatives.

| Compound ID | Core Structure | Target Cell Line/Kinase | IC₅₀ (µM) | Reference |

| 10b | 4-Anilino-6-halo-2-phenylquinazoline | HCT-116 (Colon Cancer) | 2.8 | [3] |

| 10b | 4-Anilino-6-halo-2-phenylquinazoline | T98G (Glioblastoma) | 2.0 | [3] |

| 8d | 4-Anilino-7-piperidinoquinazoline | A431 (Epidermoid Carcinoma) | 1.99 | [7] |

| 8f | 4-Anilino-7-(N,N-dimethylamino)quinazoline | A431 (Epidermoid Carcinoma) | 2.57 | [7] |

| 13 | 4-Anilinoquinazoline derivative | SH-SY5Y (Neuroblastoma) | 13.1 | [8] |

| 26 | 4-Anilinoquinazoline derivative | A549 (Lung Cancer) | 24.1 | [8] |

| 26 | 4-Anilinoquinazoline derivative | SH-SY5Y (Neuroblastoma) | 14.8 | [8] |

| 7i | 6-Arylureido-4-anilinoquinazoline | A549 (Lung Cancer) | 2.25 | [4][9] |

| 7i | 6-Arylureido-4-anilinoquinazoline | HT-29 (Colon Cancer) | 1.72 | [4][9] |

| 7i | 6-Arylureido-4-anilinoquinazoline | MCF-7 (Breast Cancer) | 2.81 | [4][9] |

| 14g | 2-Chloro-4-anilinoquinazoline-chalcone | K-562 (Leukemia) | 0.622 | [6][10] |

| 14g | 2-Chloro-4-anilinoquinazoline-chalcone | HCT-116 (Colon Cancer) | 1.81 | [6][10] |

| 14g | 2-Chloro-4-anilinoquinazoline-chalcone | MCF-7 (Breast Cancer) | 1.81 | [6][10] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the IC₅₀ value of a this compound derivative against a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compound (this compound derivative) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium from a stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.[11]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other absorbance values.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Antimicrobial Activity: A New Frontier

In addition to their anticancer properties, quinazoline derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[12] The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents, and this compound derivatives represent a promising scaffold for this purpose.

Mechanism of Action and Spectrum of Activity

The precise mechanisms of antimicrobial action for many quinazoline derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, nucleic acid replication, or protein synthesis. The broad spectrum of activity observed for some derivatives suggests that they may have multiple cellular targets.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table presents MIC values for representative quinazoline derivatives against various microbial strains.

| Compound ID | Core Structure | Microbial Strain | MIC (µg/mL) | Reference |

| 16 | 2-Substituted-quinazolin-4-one | Staphylococcus aureus | 0.5 | [2] |

| 20 | 2-Substituted-quinazolin-4-one | Bacillus subtilis | 0.5 | [2] |

| 29 | 2-Substituted-quinazolin-4-one | Bacillus subtilis | 0.5 | [2] |

| 19 | 2-Substituted-quinazolin-4-one | Pseudomonas aeruginosa | 0.15 | [2] |

| 3m | 3-Amino-2-methylquinazolin-4-one derivative | Staphylococcus aureus | 1.95 | [13] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[1][7]

Objective: To determine the MIC of a this compound derivative against a specific bacterial or fungal strain.

Materials:

-

Microbial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well round-bottom microplates

-

Multichannel pipette

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test organism in the appropriate broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute the standardized inoculum to the final desired concentration for the assay (typically 5 x 10⁵ CFU/mL for bacteria).

-

-

Compound Dilution:

-

In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the standardized inoculum to each well containing the diluted compound, as well as to a growth control well (broth with inoculum but no compound).

-

Include a sterility control well containing only broth.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the optical density (OD) of each well can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the growth control.

-

Experimental Workflow: From Synthesis to Biological Evaluation

Caption: A typical workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their synthetic accessibility, coupled with their potent anticancer and antimicrobial activities, makes them an attractive area for further investigation. The well-established role of 4-anilinoquinazoline derivatives as EGFR inhibitors provides a solid foundation for the rational design of new anticancer drugs with improved potency and selectivity. Furthermore, the emerging antimicrobial potential of this class of compounds opens up new avenues for addressing the critical challenge of antimicrobial resistance.

Future research in this area should focus on:

-

Expansion of Chemical Diversity: Synthesizing and screening larger and more diverse libraries of this compound derivatives to explore a wider range of biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their anticancer and antimicrobial effects.

-

In Vivo Efficacy and Safety: Evaluating the most promising lead compounds in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Targeting Drug Resistance: Designing derivatives that can overcome known mechanisms of drug resistance in both cancer and infectious diseases.

By leveraging the principles of medicinal chemistry and modern drug discovery technologies, the full therapeutic potential of this compound derivatives can be realized, leading to the development of next-generation therapies for a range of human diseases.

References

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2435-2445. [Link]

-

Alimoradi, M., et al. (2021). Design synthesis and antiproliferative activity of novel 4-anilinoquinazoline derivatives. Journal of Mazandaran University of Medical Sciences, 31(197), 20-35. [Link]

-

Permatasari, F. L., et al. (2025). In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents. Journal of Molecular Modeling, 31(1), 1-13. [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 669533. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 669533. [Link]

-

de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2435-2445. [Link]

-

Wang, S., et al. (2015). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Molecules, 20(3), 4843-4865. [Link]

-

Li, Y., et al. (2015). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. European Journal of Medicinal Chemistry, 90, 645-656. [Link]

-

Liu, Z., et al. (2012). Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 5036-5040. [Link]

-

Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24953-24967. [Link]

-

Ghorab, M. M., et al. (2016). Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1][3]- triazolo[1,5-a]quinazoline Derivatives. Medicinal Chemistry, 12(8), 760-766. [Link]

-

Wang, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. [Link]

-

Al-Suwaidan, I. A., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of a Brazilian Chemical Society, 33(1), 1-24. [Link]

-

Wang, Y., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485. [Link]

-

Al-Omair, M. A., et al. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Chemistry & Biodiversity, 19(10), e202200543. [Link]

-

El-Sayed, N. N. E., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9598. [Link]

-

Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24953-24967. [Link]

-

de Farias, F. P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1-18. [Link]

-

Robert, M., et al. (2025). Synthesis and Biological Evaluation of 4-Anilino-quinazolines and -quinolines as Inhibitors of Breast Cancer Resistance Protein (ABCG2). Journal of Medicinal Chemistry. [Link]

-

Patel, D. J., et al. (2014). Synthesis and antimicrobial activity of some new quinazoline derivatives. Der Chemica Sinica, 5(2), 37-43. [Link]

-

Wei, W., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111552. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Frontiers in Chemistry, 11, 1256371. [Link]

-

Chen, Y.-L., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 24(24), 17294. [Link]

Sources

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 5. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. atcc.org [atcc.org]

- 12. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-2-methylquinazoline: A Keystone Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline framework, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation stems from its remarkable ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets with high affinity and specificity.[3] Among the vast library of quinazoline derivatives, 4-anilinoquinazolines have emerged as a particularly fruitful class of compounds, leading to the development of several FDA-approved drugs.[1] These agents primarily function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical regulators of cell signaling pathways often dysregulated in cancer.[1][4]

At the heart of synthesizing these potent therapeutic agents lies a critical intermediate: 4-Chloro-2-methylquinazoline . The strategic placement of a chlorine atom at the C4 position renders this site highly electrophilic and susceptible to nucleophilic displacement.[5][6] This reactivity is the cornerstone of its utility, providing a reliable chemical handle for introducing diverse functionalities, most notably through reactions with amines to forge the key 4-anilino structure.[1] This guide offers a deep dive into the synthesis, reactivity, and application of this compound, providing field-proven insights and detailed protocols to empower researchers in drug discovery.

Synthesis of the Core Scaffold: this compound

The most common and efficient route to this compound begins with the corresponding quinazolinone, 2-methylquinazolin-4(3H)-one. The transformation is a chlorination/dehydration reaction, typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or a combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or hexachloroethane.

The causality behind this choice of reagents lies in their ability to convert the C4-carbonyl group of the quinazolinone into a highly reactive Vilsmeier-Haack type intermediate or a phosphonium salt, which is then readily displaced by a chloride ion. POCl₃ is often preferred on a larger scale due to its cost-effectiveness and the fact that the byproducts are volatile or easily removed.

Experimental Protocol: Synthesis of this compound from 2-Methylquinazolin-4(3H)-one

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

2-Methylquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst and acid scavenger)

-

Toluene or another high-boiling inert solvent

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methylquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (5-10 eq). A small amount of N,N-dimethylaniline (0.1 eq) can be added as a catalyst.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up (Quenching): After cooling the mixture to room temperature, slowly and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

-

Neutralization: Once the excess POCl₃ has been quenched, slowly add saturated NaHCO₃ solution to neutralize the acidic mixture until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent like DCM or EtOAc (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel to afford the pure product.

Key Chemical Transformations & Mechanistic Insights

The C4-chloro group is the molecule's reactive center, enabling a host of transformations crucial for building molecular diversity. Its reactivity is significantly enhanced by the electron-withdrawing effect of the adjacent ring nitrogen at N1.[7]

Nucleophilic Aromatic Substitution (SNAr)

This is the most fundamental and widely used reaction of this compound. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] Subsequent elimination of the chloride leaving group restores the aromaticity of the quinazoline ring.[9]

-

With Amines (Anilination): This reaction is the cornerstone for creating the 4-anilinoquinazoline scaffold found in many kinase inhibitors.[1] The choice of solvent (e.g., isopropanol, ethanol, DMF) and temperature (from room temperature to reflux) depends on the nucleophilicity of the amine.[5] For less reactive anilines, microwave irradiation can significantly accelerate the reaction.[1]

-

With Alcohols/Phenols (Etherification): Reaction with alkoxides or phenoxides (generated in situ with a base like NaH) yields 4-alkoxy or 4-aryloxy-2-methylquinazolines.

-

With Thiols (Thioetherification): Thiolates readily displace the C4-chloride to form 4-thioether derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is dominant, palladium-catalyzed cross-coupling reactions have expanded the synthetic utility of 4-chloroquinazolines, allowing for the formation of C-C, C-N, and C-S bonds with substrates that are poor nucleophiles.[10][11] The C4-Cl bond is highly activated for oxidative addition to a Pd(0) catalyst, a key step in these cycles.[10]

-

Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling with organoboron reagents (boronic acids or esters).[10][12] It is invaluable for introducing aryl or heteroaryl groups at the C4 position. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical to activate the boronic acid for transmetalation without promoting unwanted side reactions.[12][13]

-